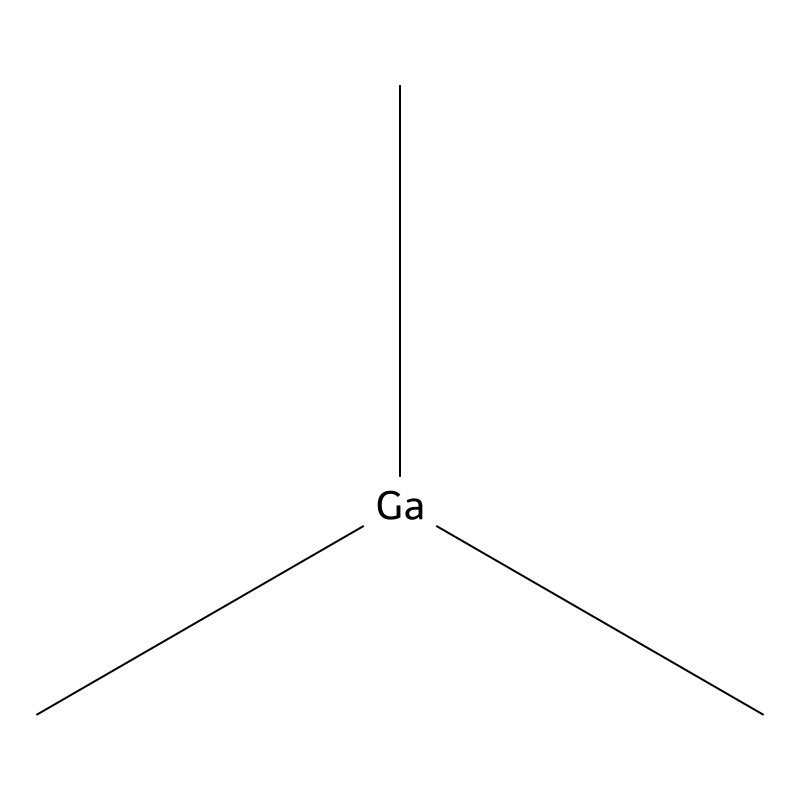

Trimethylgallium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Semiconductor Device Fabrication

TMGa plays a crucial role in the development of advanced semiconductor devices like transistors and integrated circuits. It acts as a precursor during a process called chemical vapor deposition (CVD) . In CVD, TMGa is introduced into a reaction chamber containing a substrate (e.g., silicon wafer). Under precisely controlled conditions, TMGa decomposes, releasing gallium atoms that deposit onto the substrate, forming thin films of gallium or gallium-containing compounds like gallium nitride (GaN) . These thin films are essential building blocks for various electronic devices.

Studying Gallium-Based Materials and Reactions

Due to its high purity and volatility, TMGa is valuable for research related to gallium-based materials and their chemical reactions. Scientists can utilize TMGa to:

- Synthesize novel gallium-containing compounds: TMGa can be used as a starting material for the synthesis of various gallium compounds with unique properties, allowing researchers to explore potential applications in diverse fields like photovoltaics, catalysis, and energy storage .

- Investigate the growth mechanisms of gallium-containing thin films: By studying the decomposition behavior of TMGa under different conditions, researchers can gain insights into the fundamental processes governing the growth of thin films, leading to improved control over their properties and performance .

- Probe the reactivity of gallium: TMGa's well-defined structure and reactivity make it a valuable tool for exploring the fundamental chemical behavior of gallium, contributing to a deeper understanding of its interactions with other elements and molecules.

Enabling Advanced Research Techniques

Beyond its role as a precursor and research tool, TMGa also facilitates the use of advanced research techniques:

- Atomic layer deposition (ALD): TMGa can be employed in ALD, a technique that allows for the deposition of ultra-thin films with precise control over thickness down to the atomic level. This enables the creation of highly complex and functional nanostructures for various applications .

- Molecular beam epitaxy (MBE): TMGa can be used in MBE, a technique for growing high-quality epitaxial thin films. This allows researchers to create well-defined layered structures of different materials, crucial for studying fundamental properties and developing new devices .

Trimethylgallium is an organogallium compound with the chemical formula Ga(CH₃)₃. It appears as a colorless, pyrophoric liquid that is highly reactive, particularly with moisture and air. Unlike trimethylaluminium, trimethylgallium adopts a monomeric structure, characterized by weak gallium-carbon interactions. This compound is primarily utilized in the field of semiconductor manufacturing, particularly in metalorganic vapor phase epitaxy processes for creating gallium-containing semiconductors such as gallium nitride and gallium arsenide .

- Reaction with Ammonia: Trimethylgallium reacts with ammonia to form adducts, which can lead to the formation of gallium nitride. At low temperatures, it forms a trimeric six-membered ring structure [(CH₃)₂GaNH₂]₃ .

- Reaction with Water: The reaction of trimethylgallium with water produces volatile products that can lead to oxygen impurities in gallium nitride films. This reaction is critical for understanding how to minimize oxygen contamination during the deposition processes .

- Surface Reactions: On surfaces like GaN(0001), trimethylgallium dissociates at elevated temperatures, generating dimethylgallium and surface methyl groups, which are essential for the growth of high-quality semiconductors .

Trimethylgallium can be synthesized through several methods:

- Methylation of Gallium Trichloride: This is the most common method where gallium trichloride reacts with methylating agents such as methylmagnesium iodide or methyl lithium. The reaction produces trimethylgallium along with other byproducts .

- Using Dimethylzinc: Another synthesis route involves reacting gallium trichloride with dimethylzinc under controlled conditions to yield trimethylgallium .

Trimethylgallium has several significant applications:

- Semiconductor Manufacturing: It is primarily used as a metalorganic precursor in the metalorganic vapor phase epitaxy process for producing various gallium-containing semiconductors such as gallium arsenide, gallium nitride, and indium gallium arsenide. These materials are critical for applications in optoelectronics, including light-emitting diodes and laser diodes .

- Chemical Vapor Deposition: Trimethylgallium serves as a precursor in chemical vapor deposition processes to create thin films of gallium-based compounds on substrates .

Studies have shown that trimethylgallium interacts significantly with other chemical species during deposition processes:

- With Ammonia: The interaction leads to the formation of stable adducts that are crucial for synthesizing gallium nitride films. The nature of these interactions can influence the quality and properties of the resulting semiconductor materials .

- With Surface Materials: On semiconductor surfaces, trimethylgallium undergoes dissociation and contributes to the growth mechanisms of thin films, impacting their electronic properties and structural integrity .

Several compounds share similarities with trimethylgallium, but each has unique characteristics:

| Compound | Formula | Key Features |

|---|---|---|

| Trimethylaluminium | Al(CH₃)₃ | More reactive than trimethylgallium; forms stable adducts. |

| Trimethylindium | In(CH₃)₃ | Similar structure; used in indium-containing semiconductors. |

| Dimethylzinc | Zn(CH₃)₂ | Less volatile; used in zinc oxide deposition processes. |

Trimethylgallium stands out due to its specific application in gallium-based semiconductor manufacturing and its unique reactivity profile compared to these similar compounds. Its monomeric structure and specific interactions during chemical vapor deposition processes make it particularly valuable in advanced material science applications .

Physical Description

GHS Hazard Statements

H225 (18.72%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (54.19%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (18.72%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (20.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Gallium, trimethyl-: ACTIVE